3-Dimethylaminophenol

Description

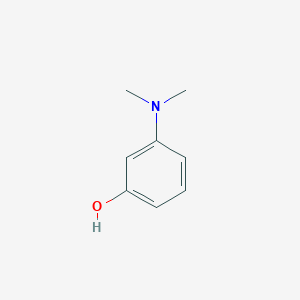

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESJRHHDBDCQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025101 | |

| Record name | 3-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylaminophenol appears as needles (from ligroin) or a dark gray solid. (NTP, 1992) | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

509 to 514 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

99-07-0 | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Q73Z0ZIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 to 183 °F (NTP, 1992) | |

| Record name | 3-DIMETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20230 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3-Dimethylaminophenol chemical properties and structure

An In-depth Technical Guide to 3-Dimethylaminophenol: Chemical Properties and Structure

Introduction

This compound, also known as 3-(N,N-dimethylamino)phenol or m-(dimethylamino)phenol, is an aromatic organic compound that finds significant application as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Notably, it is a key precursor in the production of neostigmine (B1678181) bromide.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a substituted phenol (B47542) with a dimethylamino group at the meta position of the benzene (B151609) ring.

-

IUPAC Name : 3-(dimethylamino)phenol[2]

-

Linear Formula : (CH₃)₂NC₆H₄OH[7]

-

SMILES : CN(C)C1=CC(=CC=C1)O[2]

-

InChI : 1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3[2][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as needles (from ligroin) or a dark gray, brown to purple solid.[1][2][4] It is sensitive to prolonged exposure to air and light.[1][8]

| Property | Value | Reference(s) |

| Molecular Weight | 137.18 g/mol | [1][2][7] |

| Melting Point | 80°C to 87°C | [1][5][7][8] |

| Boiling Point | 265°C to 268°C at 760 mmHg | [1][4][5][8] |

| Density | ~1.1 g/cm³ | [5] |

| Solubility | Slightly soluble in water.[1][4] Soluble in DMSO and Methanol (slightly).[1][9] | [1][4][9] |

| pKa | 10.06 ± 0.10 (Predicted) | [1][9] |

| Flash Point | 148°C (298.4°F) - closed cup | [1][7][9] |

| Refractive Index | ~1.5895 | [1][4][5][9] |

| Vapor Pressure | 0.005 mmHg at 25°C | [4] |

| LogP | 1.56 | [4][6] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The traditional method involves the methylation of m-aminophenol, while a more modern approach utilizes resorcinol.

Protocol 1: Synthesis from m-Aminophenol and Dimethyl Sulfate (B86663)

This traditional method involves the reaction of m-aminophenol with the highly toxic dimethyl sulfate.[1][10]

Methodology:

-

Dissolve m-aminophenol (1.0 eq) and sodium carbonate in toluene.[11]

-

Heat the mixture to 60°C with stirring.[11]

-

Slowly add dimethyl sulfate (2.0 eq) to the reaction mixture.[11]

-

After the addition is complete, increase the temperature to 90°C and maintain for 1 hour.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[11]

-

Upon completion, cool the mixture and add water to separate the layers.[11]

-

Extract the aqueous layer with toluene.[11]

-

Combine the organic phases and wash with a sodium carbonate solution, followed by water.[11]

-

The final product is isolated by purification of the organic phase.[11]

References

- 1. This compound | 99-07-0 [chemicalbook.com]

- 2. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | CAS#:99-07-0 | Chemsrc [chemsrc.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]

- 8. 3-(Dimethylamino)phenol | 99-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 99-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-Dimethylaminophenol (CAS 99-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Dimethylaminophenol (CAS 99-07-0), a versatile chemical intermediate with significant applications in various scientific and industrial fields. This document consolidates key data on its chemical and physical properties, spectroscopic profile, synthesis protocols, and toxicological information. Furthermore, it delves into its biological mechanism of action, particularly its role in inducing oxidative stress, which is of considerable interest to researchers in toxicology and drug development.

Chemical and Physical Properties

This compound, also known as N,N-Dimethyl-3-aminophenol, is an aromatic organic compound featuring both a hydroxyl and a dimethylamino functional group on a benzene (B151609) ring. These groups impart unique chemical reactivity and physical characteristics to the molecule. It typically appears as an off-white to grey or brown crystalline powder.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-07-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 82-84 °C | [2] |

| Boiling Point | 265-268 °C | [2] |

| Flash Point | 148 °C (closed cup) | [1] |

| Density | 1.0976 g/cm³ (estimate) | [2] |

| pKa | 10.06 (Predicted) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.56 | [3] |

| Appearance | Off-white to grey to brown solid/powder |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Insoluble | [2][4] |

| Ethanol | Soluble | [5] |

| Methanol | Slightly soluble | [2] |

| DMSO | Slightly soluble | [2] |

| Ether | Soluble | [5] |

| Benzene | Soluble | [5] |

| Acetone | Soluble | [5] |

| Alkali and Inorganic Acids | Soluble | [5] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. While specific spectra are often proprietary, the expected characteristics are well-documented.

Table 3: Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| ¹H NMR | Spectra available for structural confirmation. | [6] |

| ¹³C NMR | Data available. | [5] |

| IR Spectroscopy | Conforms to structure, with characteristic peaks for O-H, C-N, and aromatic C-H bonds. | [7] |

| Mass Spectrometry | Electron ionization mass spectra are available for molecular weight confirmation and fragmentation analysis. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory and industrial method involves the reaction of resorcinol (B1680541) with a dimethylamine (B145610) aqueous solution. This approach is often favored as it avoids the use of highly toxic reagents like dimethyl sulfate, which is employed in older, traditional methods.

Experimental Protocol: Synthesis from Resorcinol

This protocol is based on a method that offers high product purity and utilizes readily available starting materials.[2][4]

Materials:

-

Resorcinol

-

Dimethylamine aqueous solution (e.g., 45% by mass)

-

Industrial liquid sodium hydroxide (B78521) (e.g., 35% by mass)

-

Sulfuric acid (e.g., 20% aqueous solution)

-

Hot water (70-80 °C)

-

Autoclave reactor

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Reaction: In a 2L autoclave, charge 354g of resorcinol and 420g of a 45% (by mass) dimethylamine aqueous solution.[4]

-

Seal the autoclave and heat the mixture to 190°C. Maintain this temperature until the reaction is complete, which can be monitored by pressure changes or analysis of aliquots.[4]

-

Work-up: Cool the reactor to 25°C. Transfer the reaction mixture to a suitable vessel (e.g., a 5L four-necked flask).[4]

-

Under stirring, slowly add 1100g of 35% industrial liquid sodium hydroxide. During the addition, cool the mixture to maintain a temperature of 15°C.[4]

-

Extraction of By-products: Extract the mixture twice with 600ml of toluene to remove impurities.[4]

-

Neutralization and Isolation: Adjust the pH of the remaining aqueous phase to 6-7 using a 20% dilute sulfuric acid solution. Allow the layers to separate and discard the aqueous layer.[4]

-

Washing: Wash the resulting organic layer (the crude product) twice with 550ml of hot water (70°C).[4]

-

Purification: Purify the crude 3-(N,N-dimethylamino)phenol by vacuum distillation, collecting the main fraction.[4]

Biological Activity and Mechanism of Action

Recent studies have highlighted the role of this compound, a metabolite of 3,5-dimethylaniline, in inducing cellular toxicity. This toxicity is primarily mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

ROS Generation and Apoptotic Pathway

This compound can undergo redox cycling with its oxidized form, 3,5-dimethylquinoneimine. This process generates ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The production of these species within the cell, particularly in the nuclear compartment, can lead to significant cellular damage. The sustained presence of ROS acts as a principal driver of cytotoxicity. This oxidative stress can trigger the intrinsic apoptotic pathway, mediated by the activation of caspase-3, ultimately leading to programmed cell death.

Applications

This compound is a crucial intermediate in several industrial processes:

-

Dye and Pigment Industry: It serves as a precursor in the synthesis of azo dyes and is used in hair dye formulations.[5]

-

Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceutical compounds, including neostigmine (B1678181) bromide.[2]

-

Photography: It functions as a developing agent, reducing silver ions to metallic silver to form an image.[5]

-

Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in analytical reagents.

Toxicology and Safety

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory irritation.

Table 4: Toxicological Data

| Parameter | Value | Species | Reference(s) |

| Oral LD50 (4-isomer) | 689 - 780 mg/kg | Rat | [5] |

| Inhalation LC50 | Data not available | - | - |

Note: A specific oral LD50 value for this compound was not found. The value provided is for the related isomer, 4-dimethylaminophenol, and should be used for reference with caution.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. The compound is sensitive to light and air.[2] It is incompatible with strong oxidizing agents, acids, and bases.[2]

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all applicable safety guidelines.

References

- 1. This compound | 99-07-0 [chemicalbook.com]

- 2. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Dimethylaminophenol from m-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Dimethylaminophenol, a key intermediate in the pharmaceutical and dye industries, starting from m-aminophenol. This document details traditional and modern synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Introduction

This compound, also known as N,N-dimethyl-3-aminophenol, is a valuable building block in the synthesis of various complex organic molecules. Its structure, featuring both a nucleophilic amine and a reactive phenol, allows for a wide range of chemical transformations. This guide focuses on the conversion of m-aminophenol to this compound through N,N-dimethylation. Two primary methods are discussed: the traditional route using dimethyl sulfate (B86663) and a greener alternative employing dimethyl carbonate.

Synthetic Pathways from m-Aminophenol

The synthesis of this compound from m-aminophenol is primarily achieved through the methylation of the amino group. The choice of methylating agent is a critical factor, influencing reaction efficiency, safety, and environmental impact.

Traditional Method: Methylation with Dimethyl Sulfate

The reaction of m-aminophenol with dimethyl sulfate is a well-established method for the synthesis of this compound.[1][2] However, this route involves the use of highly toxic and carcinogenic dimethyl sulfate, necessitating stringent safety precautions.[1][2] The reaction typically proceeds in the presence of a base to neutralize the sulfuric acid formed as a byproduct.

Caption: Reaction scheme for the synthesis of this compound from m-aminophenol using dimethyl sulfate.

Green Alternative: Methylation with Dimethyl Carbonate (DMC)

A safer and more environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent.[3][4][5] DMC is non-toxic and its byproducts, methanol (B129727) and carbon dioxide, are relatively benign.[3][4][5] This method often employs a catalyst to achieve high conversion rates.[3][4][5]

Caption: Green synthesis of this compound from m-aminophenol using dimethyl carbonate.

Experimental Protocols

Protocol for Methylation using Dimethyl Sulfate

This protocol is based on literature descriptions for the N-methylation of aminophenols.[2]

Materials:

-

m-Aminophenol

-

Dimethyl sulfate

-

Sodium carbonate

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add m-aminophenol (0.41 mol), toluene (150 ml), and sodium carbonate (0.50 mol).[2]

-

Heat the mixture to 60°C with stirring.[2]

-

Slowly add dimethyl sulfate (0.82 mol) dropwise to the reaction mixture.[2]

-

After the addition is complete, raise the temperature to 90°C and continue the reaction for 1 hour.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the m-aminophenol is consumed.[2]

-

Cool the reaction mixture to 30°C and add 150 ml of water. Stir for 30 minutes to allow for phase separation.[2]

-

Separate the organic layer and extract the aqueous layer twice with 50 ml of toluene.[2]

-

Combine the organic layers and wash with a 5% aqueous sodium carbonate solution (2 x 100 ml) and then with water (1 x 100 ml).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

The crude product can be further purified by vacuum distillation or recrystallization.[6]

Protocol for Methylation using Dimethyl Carbonate

This is a general procedure based on patents for the methylation of aminophenols with DMC.[3][4][5]

Materials:

-

m-Aminophenol

-

Dimethyl carbonate (DMC)

-

Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Solvent (optional, DMC can act as both reactant and solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-aminophenol, an excess of dimethyl carbonate, and a catalytic amount of a suitable base such as DBU.[3]

-

Heat the reaction mixture to reflux (the boiling point of DMC is 90°C).[3]

-

Maintain the reaction at reflux, monitoring the progress by TLC or GC until completion. The reaction is reported to achieve high conversion.[4][5]

-

Upon completion, the excess dimethyl carbonate can be recovered by distillation.[3][4][5]

-

The remaining residue contains the this compound product, which can be purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound from m-aminophenol.

Table 1: Reaction Conditions and Yields for Methylation with Dimethyl Sulfate

| Parameter | Value | Reference |

| m-Aminophenol (moles) | 0.41 | [2] |

| Dimethyl Sulfate (moles) | 0.82 | [2] |

| Base | Sodium Carbonate (0.50 mol) | [2] |

| Solvent | Toluene | [2] |

| Reaction Temperature | 90°C | [2] |

| Reaction Time | 1 hour | [2] |

| Reported Yield | 47% (for a similar process) | [2] |

| Purity of Crude Product | >97% (for a related ether) | [2] |

Table 2: Reaction Conditions and Yields for Methylation with Dimethyl Carbonate

| Parameter | Value | Reference |

| Methylating Agent | Dimethyl Carbonate (DMC) | [3][4][5] |

| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [3] |

| Reaction Temperature | Reflux (approx. 90°C) | [3] |

| Pressure | Atmospheric (no autoclave required) | [4][5] |

| Reported Conversion | 97-100% | [4][5] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound from m-aminophenol is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-aminophenol can be successfully achieved through N,N-dimethylation. While the traditional method using dimethyl sulfate is effective, the significant health and environmental risks associated with this reagent make the use of dimethyl carbonate a highly attractive alternative for modern chemical synthesis. The DMC-based method offers high conversion rates under milder conditions without the need for high-pressure equipment, aligning with the principles of green chemistry. This guide provides the necessary technical details for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 4. US6596877B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 5. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Dimethylaminophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Dimethylaminophenol, a key intermediate in the synthesis of pharmaceuticals and dyes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, alongside detailed, generalized experimental protocols for determining solubility. These protocols are designed to enable researchers to generate precise solubility data for this compound in specific solvents of interest.

Introduction to this compound

This compound (CAS No. 99-07-0) is a tertiary amine and a phenolic compound. Its chemical structure, featuring both a hydroxyl group and a dimethylamino group on a benzene (B151609) ring, dictates its solubility characteristics. The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the bulkier, less polar dimethylamino group and the aromatic ring contribute to its solubility in organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, enabling efficient reaction, purification, and formulation processes.

Solubility of this compound: A Summary of Available Data

Currently, there is a notable lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents at various temperatures. The available information is primarily qualitative.

Table 1: Summary of this compound Solubility

| Solvent | Temperature | Solubility | Citation |

| Water | 20 °C (68 °F) | < 0.1 mg/mL | [1] |

| Water | Not Specified | Slightly Soluble | [2][3] |

| Ethanol | Not Specified | Soluble | [4] |

| Ether | Not Specified | Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [5][6] |

| Methanol | Not Specified | Slightly Soluble | [5][6] |

Note: The term "slightly soluble" is a qualitative descriptor and does not provide specific concentration values. The single semi-quantitative data point for water indicates poor aqueous solubility.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in various organic solvents. These protocols are based on established analytical techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker bath).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C, 37 °C).

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Filter the withdrawn sample through a fine-porosity filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

The difference in weight before and after evaporation gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100

-

References

- 1. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Measurements and modeling of the solubility of naturally-occurring phenolics [bibliotecadigital.ipb.pt]

- 6. This compound | CAS#:99-07-0 | Chemsrc [chemsrc.com]

Spectroscopic Analysis of 3-Dimethylaminophenol: A Technical Guide

Introduction

3-Dimethylaminophenol (CAS No. 99-07-0) is an aromatic organic compound with the chemical formula C₈H₁₁NO. It is a derivative of phenol (B47542) and a tertiary amine, making it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other chemical products. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data presented below was obtained in deuterochloroform (CDCl₃) at 90 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Multiplet | 1H | Ar-H |

| ~6.35 | Multiplet | 1H | Ar-H |

| ~6.32 | Multiplet | 1H | Ar-H |

| ~6.20 | Multiplet | 1H | Ar-H |

| 2.81 | Singlet | 6H | -N(CH₃)₂ |

Note: The aromatic region (6.18-7.15 ppm) shows a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3500–3200 | O–H stretch | Phenol (H-bonded) | Strong, Broad |

| 3100–3000 | C–H stretch | Aromatic | Medium |

| 3000–2850 | C–H stretch | Alkane (-CH₃) | Medium |

| 1600–1585, 1500–1400 | C=C stretch | Aromatic Ring | Medium |

| 1335–1250 | C–N stretch | Aromatic Amine | Strong |

| 1320–1000 | C–O stretch | Phenol | Strong |

| 900–675 | C–H bend | Aromatic (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.[2]

| m/z | Relative Intensity (%) |

| 137 | 100.0 (Molecular Ion, M⁺) |

| 136 | 98.4 |

| 121 | 10.3 |

| 94 | 7.9 |

| 93 | 5.5 |

| 65 | 9.3 |

| 42 | 7.9 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, which is a solid at room temperature.[3]

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup :

-

Place the NMR tube in a spinner turbine and adjust its depth according to the spectrometer's gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

For ¹H NMR :

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

For ¹³C NMR :

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

A larger number of scans will be required (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

-

Use a proton-decoupled pulse program.

-

Acquire the FID.

-

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks to generate a peak list.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Ensure the mixture is homogeneous and has a fine, consistent texture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Setup :

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Data Acquisition :

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

For a solid sample, a direct insertion probe is typically used.

-

Load a small amount of this compound into a capillary tube and place it at the tip of the probe.

-

Insert the probe into the ion source of the mass spectrometer through a vacuum lock.

-

-

Instrument Setup :

-

Set the ion source to the electron ionization (EI) mode.

-

The standard electron energy is 70 eV.

-

Set the mass analyzer to scan over a desired m/z range (e.g., 30 to 300 amu).

-

The ion source temperature is typically set between 200-250 °C.

-

-

Data Acquisition :

-

Gently heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Dimethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Dimethylaminophenol (CAS No. 99-07-0), a crucial chemical intermediate in various manufacturing processes, including the synthesis of neostigmine (B1678181) bromide and certain dyes.[1] This document synthesizes critical safety, handling, and toxicological information from various sources to ensure its safe use in a laboratory and research setting.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as brown or dark gray needles or crystals.[2][3][4][5] It is slightly soluble in water and may be sensitive to air, light, and moisture.[2][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [4][6][7] |

| Molecular Weight | 137.18 g/mol | [3][6][7][8] |

| Melting Point | 80 - 85 °C (176 - 185 °F) | [4][5][6] |

| Boiling Point | 266.5 °C (511.7 °F) at 760 mmHg | [3][6] |

| Flash Point | 132.7 - 148 °C (270.9 - 298.4 °F) | [4][5][6] |

| Appearance | Brown or dark gray solid/needles | [2][3][4][5] |

| Solubility in Water | Slightly soluble | [2][6] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [6] |

| LogP | 1.56 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5]

| Hazard Classification | Category | GHS Code |

| Acute Toxicity, Oral | Category 4 | H302 |

| Acute Toxicity, Dermal | Category 4 | H312 |

| Acute Toxicity, Inhalation | Category 4 | H332 |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 |

Source: Aggregated GHS information from multiple suppliers.[3][4][5]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements: A comprehensive set of precautionary statements, including prevention, response, storage, and disposal measures, are associated with this chemical. Key preventative measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.[4][5] Personal protective equipment is mandatory.[4][5]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical-chemical properties are not typically provided in standard Material Safety Data Sheets. These studies are performed according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. For instance, acute toxicity is often determined using methods like the OECD Test Guideline 401, 402, or 403 for oral, dermal, and inhalation routes, respectively. Skin and eye irritation are typically assessed using OECD Guidelines 404 and 405. Researchers requiring detailed methodologies should refer to these specific guidelines.

Visualizing Safety and Handling Protocols

To facilitate a clear understanding of the safety and handling procedures for this compound, the following diagrams illustrate key workflows.

Caption: Hazard communication workflow for this compound.

Caption: Spill response workflow for this compound.

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2][4] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |

Handling, Storage, and Disposal

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment.[4] Avoid formation of dust and aerosols.[4] Wash hands and any exposed skin thoroughly after handling.[4][5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] The material is reported to be light, air, and moisture sensitive.[4][9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][5]

Fire Fighting Measures and Stability

Fire Fighting: This material is likely combustible.[2] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[2][4] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][4]

Stability and Reactivity: The material is stable under normal temperatures and pressures.[2] However, it is sensitive to prolonged exposure to air, light, and moisture.[4][10] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][6]

This guide is intended to provide key safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this chemical.

References

- 1. This compound | 99-07-0 [chemicalbook.com]

- 2. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:99-07-0 | Chemsrc [chemsrc.com]

- 7. Phenol, 3-(dimethylamino)- [webbook.nist.gov]

- 8. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermo-stability and Degradation of 3-Dimethylaminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermo-stability and degradation of 3-Dimethylaminophenol. Due to the limited availability of direct, in-depth studies on this specific compound, this guide synthesizes information from safety data sheets, analogous compound studies, and established analytical methodologies to present a thorough assessment. The information herein is intended to support research, development, and handling of this compound in a scientific and safety-conscious manner.

Physicochemical and Thermal Properties

This compound is a substituted aromatic compound sensitive to environmental factors such as light, air, and moisture.[1][2][3] A summary of its key physical and thermal properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Brown solid | [5] |

| Melting Point | 82-84 °C | [6][7] |

| Boiling Point | 265-268 °C | [8][9] |

| Flash Point | 148 °C | [5][6] |

| Solubility | Slightly soluble in water | [2] |

| Stability | Stable under normal temperatures and pressures. May be air-sensitive and is light-sensitive. | [8] |

Thermal Stability and Degradation Pathways

Upon heating, this compound is expected to undergo thermal decomposition. The primary hazardous combustion and decomposition products identified in safety data sheets include:

The presence of the phenolic hydroxyl and dimethylamino groups suggests susceptibility to several degradation pathways under thermal stress, likely accelerated by the presence of oxygen.

A proposed logical workflow for investigating the thermal degradation of this compound is outlined below.

Based on the functional groups present, the following degradation signaling pathways are plausible under thermal stress, particularly in the presence of oxygen.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. adhesion.kr [adhesion.kr]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Characteristics of 3-Dimethylaminophenol Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminophenol (DMAP) is an aromatic organic compound with significant applications as an intermediate in the synthesis of dyes and pharmaceuticals, such as neostigmine (B1678181) bromide.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development, particularly in areas concerning process optimization, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound crystals, details the experimental protocols for their determination, and illustrates relevant workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [3][4][5] |

| Molecular Weight | 137.18 g/mol | [3][6] |

| Appearance | White, gray, or brown powder/crystals. Needles (from ligroin). | [3][4][7] |

| Melting Point | 82-84 °C | [2][8] |

| 84.0 to 87.0 °C | ||

| 180 to 183 °F (82.2 to 83.9 °C) | [3] | |

| 65 - 72 °C | [4] | |

| Boiling Point | 266.5 °C at 760 mmHg | [5] |

| 268 °C | ||

| 509 to 514 °F (265 to 268 °C) at 760 mmHg | [3] | |

| Solubility | Slightly soluble in water. | [1][4][9] |

| Soluble in DMSO and Methanol (Slightly). | [2] | |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| pKa | 10.06 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.5895 (26 °C) | [4] |

| Vapor Pressure | 0.005 mmHg at 25 °C | [4] |

| LogP | 1.56 | [4][5] |

Experimental Protocols

The characterization of this compound crystals involves several standard analytical techniques. The methodologies for the most critical of these are detailed below.

Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Selection: A suitable single crystal of this compound is selected from a commercial sample. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.[12]

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed within an X-ray diffractometer (e.g., a Bruker D8 Venture CMOS diffractometer). The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern of reflections is collected by a detector.[12][13]

-

Data Reduction and Structure Solution: The collected diffraction intensities are processed. A multi-scan absorption correction may be applied to account for the absorption of X-rays by the crystal.[10] The structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².[10] This process yields the unit cell dimensions, space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a substance.[14][15]

Methodology:

-

Sample Preparation: A small amount of this compound crystals (typically a few milligrams) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[14]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a linear heating rate.

-

Analysis: The sample is heated at a controlled rate. As the sample melts, it absorbs energy, creating a difference in heat flow between the sample and the reference. This is recorded as an endothermic peak on the DSC thermogram.

-

Data Interpretation: The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks are used to confirm the arrangement of protons and carbon atoms within the molecule.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from a mixture and obtain its mass spectrum.[3] The molecular ion peak confirms the molecular weight, while the fragmentation pattern can help in structural elucidation.

Visualizations

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline compound like this compound.

Caption: A flowchart illustrating the typical experimental workflow for characterizing a crystalline solid.

Interrelation of Physical Properties

The physical properties of this compound are not independent but are governed by its underlying molecular structure and the resulting intermolecular forces.

Caption: A diagram showing how molecular structure dictates intermolecular forces and physical properties.

References

- 1. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. This compound | 99-07-0 [chemicalbook.com]

- 3. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | CAS#:99-07-0 | Chemsrc [chemsrc.com]

- 6. Phenol, 3-(dimethylamino)- [webbook.nist.gov]

- 7. tjchem.com.sg [tjchem.com.sg]

- 8. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]

- 9. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 10. Crystal structure of 3-(diethylamino)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 13. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 14. rroij.com [rroij.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. This compound(99-07-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Dimethylaminophenol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Dimethylaminophenol (DMAP), a key chemical intermediate in the synthesis of pharmaceuticals and dyes. The document details its discovery and historical significance, particularly in the development of the acetylcholinesterase inhibitor neostigmine (B1678181). It presents a thorough compilation of its physicochemical properties and outlines detailed experimental protocols for its traditional and modern synthesis routes. Furthermore, this guide illustrates a relevant biological pathway and a synthetic workflow using Graphviz diagrams, offering a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as N,N-Dimethyl-m-aminophenol, is an aromatic organic compound with the chemical formula C₈H₁₁NO. Its structure, featuring both a hydroxyl and a dimethylamino group on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis. While the precise date and discoverer of its initial synthesis are not widely documented, its prominence grew in the early 20th century with the burgeoning fields of synthetic dyes and medicinal chemistry.[1]

The most significant historical application of this compound is as a crucial intermediate in the synthesis of neostigmine bromide, a parasympathomimetic drug. Neostigmine was first synthesized by Aeschlimann and Reinert in 1931 and has since become an essential medication for the treatment of myasthenia gravis and for reversing the effects of neuromuscular blockers after surgery. The availability and properties of this compound were instrumental in the development of this important therapeutic agent.[1] Beyond its role in pharmaceuticals, it is also utilized in the manufacturing of various dyes.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | White to light brown or dark gray crystalline powder/needles | [1][3][5] |

| Melting Point | 82-84 °C | [4] |

| Boiling Point | 265-268 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, and methanol. Insoluble in ether. | [1][4][6] |

| pKa | 10.06 (Predicted) | [4][7] |

| CAS Number | 99-07-0 | [4] |

| Beilstein Reference | 4-13-00-00959 | [5] |

Experimental Protocols

The synthesis of this compound has evolved from traditional methods with significant safety concerns to more modern, industrially viable routes. The following sections provide detailed protocols for two key synthetic pathways.

Traditional Synthesis: Methylation of m-Aminophenol with Dimethyl Sulfate (B86663)

This method, while historically significant, involves the use of the highly toxic and carcinogenic reagent, dimethyl sulfate, requiring stringent safety precautions.[4]

Reaction:

m-Aminophenol + 2 (CH₃)₂SO₄ → this compound

Materials:

-

m-Aminophenol

-

Dimethyl sulfate

-

Sodium carbonate

-

Water

-

Anhydrous sodium sulfate

-

Standard reaction glassware (three-neck round-bottom flask, condenser, dropping funnel)

-

Heating mantle and stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel, add m-aminophenol (1.0 equivalent) and toluene.

-

Add sodium carbonate (1.2 equivalents) to the mixture.

-

Heat the stirred mixture to 60 °C.

-

Slowly add dimethyl sulfate (2.0 equivalents) dropwise from the dropping funnel, maintaining the temperature at 60 °C.

-

After the addition is complete, raise the temperature to 90 °C and continue the reaction for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 30 °C and add water. Stir for 30 minutes to allow for phase separation.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice with toluene.

-

Combine the organic layers and wash with a 5% aqueous sodium carbonate solution, followed by a water wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization.[8]

Modern Synthesis: Reaction of Resorcinol (B1680541) with Dimethylamine (B145610)

This method is considered safer and more suitable for industrial-scale production as it avoids the use of highly toxic dimethyl sulfate.[4][9]

Reaction:

Resorcinol + (CH₃)₂NH → this compound

Materials:

-

Resorcinol

-

Aqueous solution of dimethylamine (e.g., 40% w/w)

-

Industrial liquid sodium hydroxide (B78521) (e.g., 35% w/w)

-

Toluene

-

Dilute sulfuric acid (e.g., 20% w/w) or hydrochloric acid

-

High-pressure autoclave

-

Reaction vessel with stirring

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Charge a high-pressure autoclave with resorcinol (1.0 equivalent) and an aqueous solution of dimethylamine (1.0-1.5 equivalents).[10]

-

Seal the autoclave and heat the mixture to 160-210 °C, maintaining the reaction at this temperature until completion, which can be monitored by pressure changes or analysis of aliquots.[10]

-

Cool the reactor to room temperature (10-30 °C).

-

Transfer the crude reaction mixture to a separate reaction vessel.

-

Under stirring, slowly add industrial liquid sodium hydroxide to the mixture, maintaining a cool temperature (e.g., 15 °C).

-

Extract the mixture twice with toluene to remove by-products.

-

Separate the aqueous phase and neutralize it to a pH of 6-7 with dilute sulfuric acid or hydrochloric acid.

-

Separate the resulting organic layer and wash it twice with hot water (70-80 °C).

-

Purify the final product by vacuum distillation to obtain pure this compound.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the chemical and biological context of this compound, the following diagrams are provided.

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the modern synthesis of this compound from resorcinol.

Caption: Modern synthesis workflow of this compound from resorcinol and dimethylamine.

Mechanism of Action of Neostigmine

As this compound is a key precursor to neostigmine, understanding the latter's mechanism of action is crucial. The following diagram illustrates how neostigmine inhibits acetylcholinesterase.

Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels in the synaptic cleft.

Conclusion

This compound is a compound of significant industrial and historical importance. Its role as a precursor to the essential drug neostigmine highlights its contribution to medicine. While traditional synthesis methods pose safety challenges, modern, safer production routes have been developed and are now prevalent. The data and protocols presented in this guide offer a valuable technical resource for chemists and pharmaceutical scientists, facilitating a deeper understanding of this versatile chemical intermediate and its applications.

References

- 1. Page loading... [guidechem.com]

- 2. Phenol, 3-(dimethylamino)- [webbook.nist.gov]

- 3. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 99-07-0 [chemicalbook.com]

- 5. This compound(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. 99-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]

Potential Research Applications of 3-Dimethylaminophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylaminophenol (3-DMAP), a substituted aromatic compound, serves as a versatile intermediate in a multitude of research and industrial applications. Its unique chemical structure, featuring both a hydroxyl and a dimethylamino group on a benzene (B151609) ring, imparts a range of reactive properties that make it a valuable precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its synthesis, biological activities, and utility as a chemical intermediate. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate its practical application in a laboratory setting.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The two primary methods are the reaction of resorcinol (B1680541) with dimethylamine (B145610) and the Mannich reaction of 3-aminophenol (B1664112).

Synthesis from Resorcinol and Dimethylamine

A common and efficient method for the industrial production of this compound involves the high-temperature reaction of resorcinol with an aqueous solution of dimethylamine in an autoclave.[1][2] This method is favored for its operational simplicity and the high purity of the resulting product.[1]

Experimental Protocol:

-

Reaction Setup: In a 2L autoclave, combine 354g of resorcinol and 430g of a 40% aqueous solution of dimethylamine.[1]

-

Reaction: Seal the autoclave and heat the mixture to 180°C. Maintain this temperature until the reaction is complete, which can be monitored by pressure changes or analysis of aliquots.[1]

-

Work-up: After the reaction, cool the mixture to 25°C. Transfer the contents to a 5L four-necked flask.[1]

-

Purification:

-

Slowly add 1100g of 35% industrial lye while stirring and cool the mixture to 15°C.[1]

-

Extract impurities with 600ml of toluene (B28343) (in two portions).[1]

-

Neutralize the aqueous phase to a pH of 6-7 with 20% dilute sulfuric acid.[1]

-

Separate the layers and wash the organic layer twice with 550ml of hot water (70°C).[1]

-

Perform vacuum distillation to collect the main fraction of 3-(N,N-dimethylamino)phenol.[1]

-

Quantitative Data on Synthesis from Resorcinol:

| Reactant 1 | Reactant 2 | Temperature (°C) | Pressure | Yield (%) | Reference |

| Resorcinol | Dimethylamine (aq. solution) | 160-210 | Autoclave | High | [3] |

Synthesis via Mannich Reaction

The Mannich reaction provides an alternative route to aminomethylated phenols. While direct Mannich reaction on phenol (B47542) typically yields ortho and para isomers, specific conditions can be optimized for the synthesis of related structures.[4] For the synthesis of 3-substituted aminophenols, a multi-step process starting from 3-aminophenol is generally employed.

Experimental Protocol (General for Mannich Reaction of Phenols):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in ethanol (B145695) or methanol (B129727).[5]

-

Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine (1.1 eq), followed by the dropwise addition of an aqueous solution of formaldehyde (B43269) (1.1 eq).[5]

-

Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[5]

-

Work-up and Purification: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[5]

Quantitative Data on Mannich Reaction of Phenolic Compounds:

Note: Data for the direct Mannich reaction of 3-aminophenol to yield this compound is limited; the following table provides general optimization parameters for phenolic Mannich reactions.

| Phenolic Compound | Formaldehyde (eq) | Amine (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenol (general) | 1.1 | 1.1 | 70-100 | 2-4 | Moderate to High |

Workflow for the Synthesis of this compound

Caption: General workflows for the synthesis of this compound.

Research Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, most notably cholinesterase inhibitors.

Cholinesterase Inhibitors: Neostigmine (B1678181) and Rivastigmine

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, leading to increased levels in the synaptic cleft.[6] This mechanism is crucial in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[7] this compound is a precursor for the synthesis of neostigmine.[1][8]

Synthesis of Neostigmine Methylsulfate (B1228091) from this compound:

A common synthetic route involves the reaction of this compound with dimethylcarbamoyl chloride, followed by quaternization with dimethyl sulfate (B86663).[8]

Experimental Protocol:

-